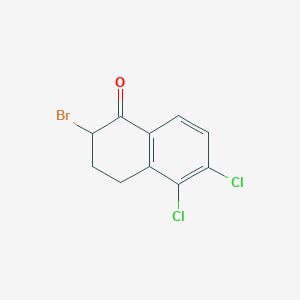

2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one

Description

2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one is a halogenated tetralone derivative with a molecular formula of C₁₀H₇BrCl₂O and a molecular weight of 296.43 g/mol. This compound belongs to the class of 3,4-dihydronaphthalen-1(2H)-ones, which are bicyclic ketones with a partially saturated naphthalene ring system. The presence of bromine (at position 2) and chlorine atoms (at positions 5 and 6) distinguishes it from other analogs.

Properties

Molecular Formula |

C10H7BrCl2O |

|---|---|

Molecular Weight |

293.97 g/mol |

IUPAC Name |

2-bromo-5,6-dichloro-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H7BrCl2O/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h2,4,7H,1,3H2 |

InChI Key |

WAPCUGYAADXTKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2Cl)Cl)C(=O)C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination and chlorination of a naphthalenone precursor. The reaction conditions may include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 2-bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one with related halogenated tetralones:

Key Observations :

- Halogen Position: The position of bromine and chlorine significantly impacts molecular weight and polarity. For instance, 2-bromo-5,6-dichloro substitution increases molecular weight compared to mono-halogenated analogs (e.g., 6-bromo-5-chloro: 259.53 g/mol vs. 296.43 g/mol).

- Solubility : All compounds exhibit solubility in organic solvents, but dichloro substitution may reduce aqueous solubility due to increased lipophilicity.

- Melting Points: Limited data exists for the target compound, but 6-bromo-3,4-dihydronaphthalenone (melting point 75–79°C) suggests crystalline stability .

Crystallography and Molecular Interactions

- Crystal Packing : The bromine atom in (E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one contributes to weak hydrogen bonds (C–H···O) and π-π stacking . Dichloro substitution in the target compound may introduce additional halogen bonding (C–Cl···X interactions).

- Conformational Stability: The chair conformation of the cyclohexanone ring is common in tetralones, but substituents like chlorine may induce steric strain .

Biological Activity

2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one (CAS Number: 1354965-93-7) is a halogenated naphthalene derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

- Molecular Formula : C10H7BrCl2O

- Molecular Weight : 293.97 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antifungal and anticancer agent.

Antifungal Activity

Research has shown that this compound exhibits significant antifungal properties. For instance, it has been tested against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antifungal agents.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 0.022 |

| Fluconazole (FLC) | 0.023 |

This suggests that the compound possesses comparable efficacy to established antifungal treatments .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Notably, it has been evaluated against HeLa (cervical cancer) and A549 (lung cancer) cells using the MTT assay.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa | 1 | 98 |

| HeLa | 5 | 95 |

| HeLa | 25 | 90 |

| A549 | 1 | 97 |

| A549 | 5 | 96 |

| A549 | 25 | 89 |

These results indicate that while the compound shows some cytotoxic effects at higher concentrations, it generally maintains a high level of cell viability at lower doses .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. For instance, it may inhibit cytochrome P450 enzymes involved in steroidogenesis, which could explain its anticancer properties by disrupting hormone synthesis pathways .

Case Studies

Several studies have focused on optimizing the synthesis and evaluating the biological activity of similar compounds. For example:

- Study on Structural Variants : A study investigated various derivatives of naphthalene compounds and their antifungal activities. The introduction of halogen substituents significantly enhanced their activity against C. albicans.

- CYP51 Binding Studies : Research highlighted that compounds with similar structures effectively bind to CYP51, an enzyme crucial for fungal sterol biosynthesis. This inhibition mechanism is pivotal in developing new antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.